molecular formula C8H10O2S B029569 3,5-Dimethoxybenzenethiol CAS No. 19689-66-8

3,5-Dimethoxybenzenethiol

Cat. No.: B029569
CAS No.: 19689-66-8
M. Wt: 170.23 g/mol
InChI Key: XGZPXJQXMHEIIJ-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzenethiol is an organic compound with the molecular formula C8H10O2S It is a derivative of benzenethiol, where two methoxy groups are substituted at the 3rd and 5th positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethoxybenzenethiol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxybenzene with sulfur and a reducing agent such as lithium aluminum hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation of 3,5-dimethoxybenzenesulfonyl chloride. This process uses a palladium catalyst and hydrogen gas to reduce the sulfonyl chloride to the thiol. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxybenzenethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding hydrocarbon using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydrocarbons.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3,5-Dimethoxybenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its thiol group makes it a valuable reagent in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzenethiol: Another methoxy-substituted benzenethiol with similar chemical properties but different substitution patterns.

    3,4-Dimethoxybenzenethiol: Similar structure with methoxy groups at the 3rd and 4th positions.

    3,5-Dimethylbenzenethiol: A methyl-substituted analog with different electronic and steric properties.

Uniqueness

3,5-Dimethoxybenzenethiol is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3,5-dimethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-9-6-3-7(10-2)5-8(11)4-6/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZPXJQXMHEIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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